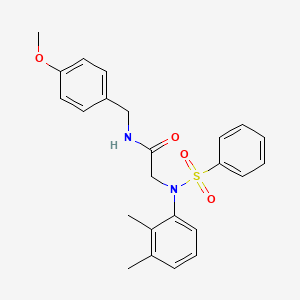![molecular formula C13H14INS3 B5017053 4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide](/img/structure/B5017053.png)
4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide, also known as DMTMQ, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. DMTMQ is a quinoline-based compound that contains two sulfur atoms in its structure, making it an interesting candidate for further investigation.
Wirkmechanismus
The mechanism of action of 4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide is not fully understood, but it is believed to function as a charge-transporting material in organic electronic devices. It has been shown to have high electron mobility and good stability, making it a promising candidate for use in these applications.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound, as it is primarily used in laboratory settings. However, it has been found to be relatively non-toxic and stable, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide in laboratory experiments is its stability and low toxicity, which makes it a safe and reliable material to work with. Its high electron mobility and charge-transporting properties also make it a promising candidate for use in organic electronics. However, one limitation is that it can be difficult to synthesize and purify, which can make it more challenging to work with in some settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide. One area of interest is its use in organic electronics, particularly in the development of more efficient and stable OLEDs and perovskite solar cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as catalysis and drug delivery.
Synthesemethoden
4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide can be synthesized through a number of different methods, including the reaction of 2-chloro-3,4-dimethylquinoline with sodium sulfide and methyl iodide, or the reaction of 2,3-dimethylquinoxaline with sulfur and methyl iodide. The resulting compound can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide has been found to have a number of potential applications in scientific research, particularly in the field of organic electronics. It has been used as a dopant in organic light-emitting diodes (OLEDs), where it can improve the efficiency and stability of the device. This compound has also been studied for its potential as a hole-transporting material in perovskite solar cells, where it can improve the device's performance.
Eigenschaften
IUPAC Name |
4,4-dimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14NS3.HI/c1-13(2)11-10(12(15-3)17-16-11)8-6-4-5-7-9(8)14-13;/h4-7,14H,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPSRTNHGMZVRC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1)C(=[S+]S2)SC)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14INS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-methylbutanamide](/img/structure/B5016971.png)
![(5-chloro-2,3-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5016972.png)

![1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4,6-dimethyl-2(1H)-pyrimidinone](/img/structure/B5017003.png)

![N-[4-(3-bromo-4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline hydrobromide](/img/structure/B5017017.png)
![7-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5017019.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-3-piperidinol](/img/structure/B5017027.png)
![2-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5017045.png)


![3-allyl-5-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017067.png)
![N-(2-methoxyethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5017070.png)
![N~1~-(3-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017071.png)